2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester
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Overview
Description
2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester is an organic compound with the molecular formula C10H16O6 It is a derivative of 1,3-dioxane and is characterized by the presence of two ester groups at the 5,5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester can be synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. The reaction typically involves the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst, resulting in high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ester groups are reactive sites that can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with different functional groups and reactivity.
5,5-Dimethyl-1,3-dioxane: Shares the dioxane ring but lacks the ester groups.
Uniqueness
2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester is unique due to its dual ester groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-9(2)15-5-10(6-16-9,7(11)13-3)8(12)14-4/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDIYQZLDUKKHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C(=O)OC)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675858 |
Source
|
Record name | Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111934-93-1 |
Source
|
Record name | Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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